Sodium glycinate is the highly water-soluble sodium salt of the simplest amino acid, glycine. It is widely procured as a zero-volatility absorbent for carbon dioxide capture, a stoichiometric precursor for personal care surfactants, and a precision buffering agent in pharmaceutical formulations . Unlike free glycine, the pre-formed sodium salt provides immediate alkaline buffering capacity and exceptional aqueous solubility (>500 g/L at 20 °C) without requiring in-situ neutralization . Its ionic nature ensures negligible vapor pressure, making it a safer, non-volatile alternative to traditional alkanolamines in gas sweetening and industrial scrubbing applications [1].
Attempting to substitute pre-formed sodium glycinate with a generic mixture of free glycine and sodium hydroxide introduces significant process variability [1]. In-situ neutralization is exothermic and risks localized pH spikes or stoichiometric imbalances, leaving residual unreacted NaOH that can catalyze the degradation of sensitive active ingredients in cosmetic or pharmaceutical formulations [2]. Furthermore, substituting sodium glycinate with conventional liquid amines like monoethanolamine (MEA) in gas capture workflows exposes the process to high solvent volatility, toxic emissions, and rapid oxidative degradation under industrial flue gas conditions, leading to continuous solvent replacement costs [3].
Sodium glycinate exhibits an aqueous solubility exceeding 500 g/L at 20 °C, significantly outperforming free glycine, which is limited to approximately 200 g/L (20%) at 25 °C . Procuring the pre-formed sodium salt allows formulators to achieve highly concentrated solutions immediately, bypassing the time-intensive and exothermic in-situ neutralization process required when using free glycine and sodium hydroxide [1].
| Evidence Dimension | Aqueous solubility at 20-25 °C |
| Target Compound Data | >500 g/L (Sodium glycinate) |
| Comparator Or Baseline | ~200 g/L (Free glycine) |
| Quantified Difference | >2.5x higher baseline solubility |
| Conditions | Standard aqueous dissolution at ambient temperature |
Eliminates the need for exothermic in-situ neutralization, reducing batch cycle times and preventing localized pH spikes in sensitive formulations.
In carbon capture and gas sweetening applications, sodium glycinate functions as an ionic amino acid salt with negligible vapor pressure, unlike monoethanolamine (MEA), which suffers from significant volatility and evaporative solvent loss [1]. The use of sodium glycinate eliminates toxic atmospheric emissions during the absorption cycle, drastically reducing the need for continuous solvent make-up and complex emission control systems [2].
| Evidence Dimension | Solvent volatility and evaporative loss |
| Target Compound Data | Negligible vapor pressure (ionic salt) |
| Comparator Or Baseline | High volatility (MEA) |
| Quantified Difference | Near-zero evaporative loss compared to continuous MEA depletion |
| Conditions | Industrial flue gas absorption cycles |
Reduces operational expenditures (OPEX) by minimizing solvent make-up requirements and simplifying environmental compliance in gas scrubbing.
Aqueous amino acid salts like sodium glycinate demonstrate superior resistance to oxidative degradation compared to conventional alkanolamines [1]. While MEA rapidly degrades in the presence of oxygen and typical flue gas impurities, sodium glycinate maintains its structural integrity over extended absorption-desorption cycles, offsetting its higher regeneration energy requirements through an extended working lifespan [2].
| Evidence Dimension | Oxidative degradation resistance |
| Target Compound Data | High resistance to oxidation (Sodium glycinate) |
| Comparator Or Baseline | Rapid oxidative degradation (MEA) |
| Quantified Difference | Significantly extended sorbent lifespan in O2-rich environments |
| Conditions | Continuous CO2 absorption/desorption cycling with oxygen-rich flue gas |
Justifies the selection of sodium glycinate for oxygen-rich gas streams where traditional amines would rapidly degrade and foul the system.
Leveraging its high CO2 absorption capacity and negligible vapor pressure, sodium glycinate is optimal for industrial flue gas scrubbing and closed-loop life support systems where toxic amine emissions and solvent loss from traditional MEA systems are unacceptable [1].
Utilizing its >500 g/L aqueous solubility, sodium glycinate serves as a highly soluble, stoichiometric buffer and surfactant precursor. It is preferred over free glycine mixtures because it avoids residual NaOH from in-situ neutralization, which could degrade active pharmaceutical ingredients or cause skin irritation .
Sodium glycinate is incorporated into agar-based biofilms or packaging sachets as a solid-state CO2 scavenger. It effectively extends the shelf life of respiring produce, such as strawberries and mushrooms, without introducing volatile chemicals into the food environment [2].